Pyridine, 3,5-dinitro-2-(2-phenylethoxy)-
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Overview
Description
Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- is a chemical compound with the molecular formula C₁₃H₁₁N₃O₅. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions and a 2-phenylethoxy group at the 2 position of the pyridine ring.
Preparation Methods
The synthesis of Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- typically involves nitration reactions. The process begins with the nitration of pyridine derivatives, followed by the introduction of the 2-phenylethoxy group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.
Scientific Research Applications
Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of target molecules. The 2-phenylethoxy group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- can be compared with other similar compounds such as:
2,4,6-Trinitropyridine: Known for its high density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: Noted for its alternating array of amino and nitro groups, which increase density and thermal stability.
3,4,5-Trinitro-1H-pyrazole: Used in energetic materials due to its high heat of formation. The uniqueness of Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62252-42-0 |
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Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
3,5-dinitro-2-(2-phenylethoxy)pyridine |
InChI |
InChI=1S/C13H11N3O5/c17-15(18)11-8-12(16(19)20)13(14-9-11)21-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
XPXXCQUUGLXATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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